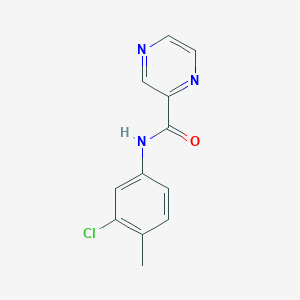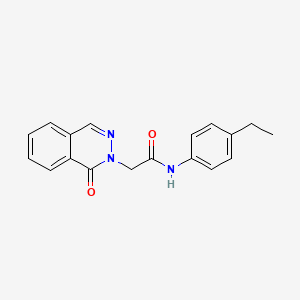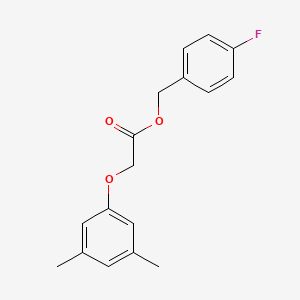![molecular formula C23H26N2O2 B5679261 2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]isoindolin-1-one](/img/structure/B5679261.png)
2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]isoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoindolin-1-one derivatives, including compounds structurally related to 2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]isoindolin-1-one, are important due to their diverse biological activities and applications in medicinal chemistry. These compounds have been studied for their synthesis methods, molecular structure, and reactivity, showcasing their significance in the development of pharmacologically active agents.
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives often involves multistep chemical reactions, including cyclization and substitution reactions. For example, a simple solvent-free synthesis method was developed for the synthesis of closely related compounds, demonstrating the efficiency of fusion reactions between certain precursors (Csende, Jekő, & Porkoláb, 2011). Additionally, catalytic methods have been explored, such as Rhodium(III)-catalyzed oxidative cyclization, to achieve the synthesis of C3-substituted isoindolin-1-ones from oxazolines and cyclopropanols, showcasing the formation of multiple chemical bonds in a single step (Liu et al., 2021).
Molecular Structure Analysis
The molecular structure of isoindolin-1-one derivatives is characterized by X-ray diffraction and spectroscopic methods, providing insights into their stereochemistry and electronic properties. For instance, studies have detailed the crystal structure of these compounds, revealing monoclinic crystal systems and specific space groups, which contribute to understanding their molecular geometry and intermolecular interactions (Ghabbour & Qabeel, 2016).
Chemical Reactions and Properties
Isoindolin-1-one derivatives participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, which are crucial for their functionalization and application in synthesis. The reactivity of these compounds is influenced by their structural features, enabling the formation of diverse chemical entities with potential biological activity (Cao, McNamee, & Alper, 2008).
Physical Properties Analysis
The physical properties of isoindolin-1-one derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in drug formulation and material science. X-ray powder diffraction data provide detailed insights into their crystalline structure, facilitating the understanding of their physical characteristics (Zheng et al., 2016).
Chemical Properties Analysis
The chemical properties of isoindolin-1-one derivatives, including their reactivity, stability, and interaction with biological targets, are fundamental for their pharmacological applications. Studies focusing on the synthesis and functionalization of these compounds have highlighted their versatile chemical behavior, enabling the exploration of their potential as therapeutic agents (Adib et al., 2016).
Propiedades
IUPAC Name |
2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(19-9-3-2-4-10-19)13-7-14-25(17-23)21(26)12-15-24-16-18-8-5-6-11-20(18)22(24)27/h2-6,8-11H,7,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABXEFXNYQOUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CCN2CC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5679180.png)
![4,6-dimethyl-2-[(4-phenoxyphenyl)amino]nicotinamide](/img/structure/B5679192.png)
![((3R*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5679195.png)

![7-methoxy-3-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5679203.png)
![1-{6-[3-(ethylthio)phenyl]pyridin-2-yl}ethanol](/img/structure/B5679204.png)
![1-(cyclobutylcarbonyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5679210.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-benzofuran-7-carboxamide](/img/structure/B5679231.png)
![3-{(3R*,4S*)-1-[(3-hydroxyphenyl)acetyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5679239.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5679254.png)

![4-fluoro-3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]benzenesulfonamide](/img/structure/B5679271.png)
![2-(tetrahydro-2-furanylmethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679283.png)
